1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
Overview
Description
1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Intermediate in Drug Discovery
1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, though not directly mentioned, seems to be structurally related to compounds used in drug discoveries. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, was used as a key intermediate in drug discoveries. The process chemistry laboratories improved the original synthetic route by introducing the telescoping process, reducing the isolation processes from four to two, thereby increasing the total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).
2. Synthesis of Antagonist Moieties
Compounds structurally similar to this compound, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been synthesized efficiently. This particular compound is a moiety of a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, indicating the relevance of similar compounds in the synthesis of complex molecules with significant biological activity (Hirokawa, Horikawa & Kato, 2000).
3. Applications in Organic Synthesis
In organic synthesis, structurally related compounds, such as 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, have been utilized for the preparation of diphosphene and fluorenylidenephosphine, both including low-coordinate phosphorus atom(s). This indicates the utility of such bromo-fluoro-methoxy compounds in synthesizing complex organic molecules with potential applications in various scientific fields (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).
Safety and Hazards
Mechanism of Action
- 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene likely undergoes electrophilic aromatic substitution reactions. In the first step, the electrophile (bromine) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second, faster step, a proton is removed from this intermediate, leading to the formation of a substituted benzene ring .
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Bromo-4-fluoro-2-methoxy-5-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been studied for its potential to inhibit certain enzymes, such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound can potentially reduce the accumulation of sorbitol in cells, which is a factor in diabetic complications . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of aldose reductase, this compound can prevent the enzyme from catalyzing the reduction of glucose to sorbitol . Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through specific binding interactions. These interactions can lead to changes in the conformation and function of the target molecules, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the effects of this compound on cells can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the inhibition of aldose reductase and reduction of sorbitol accumulation . At higher doses, it may cause toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHKWHVDJFQNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594135 | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-15-2 | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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